3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine

Physicochemical profiling CNS drug design pKa prediction

3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine is a heterocyclic small molecule belonging to the 3,6-disubstituted pyridazine class. Its molecular formula is C₂₀H₁₉FN₄.

Molecular Formula C20H19FN4
Molecular Weight 334.4 g/mol
Cat. No. B12173662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine
Molecular FormulaC20H19FN4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C20H19FN4/c21-17-6-8-18(9-7-17)24-12-14-25(15-13-24)20-11-10-19(22-23-20)16-4-2-1-3-5-16/h1-11H,12-15H2
InChIKeyOAIMMWKFZCKZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine — Core Scaffold Identity and Procurement-Relevant Characteristics


3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine is a heterocyclic small molecule belonging to the 3,6-disubstituted pyridazine class. Its molecular formula is C₂₀H₁₉FN₄ . The compound is characterized by a pyridazine core bearing a phenyl group at the 6‑position and an N‑(4‑fluorophenyl)piperazine moiety at the 3‑position. This specific substitution pattern, in which the piperazine linker is directly attached to the pyridazine ring at position 3, distinguishes it from regioisomeric analogs bearing the 4‑fluorophenyl group directly on the pyridazine core [1]. The pyridazine scaffold is a privileged structure in medicinal chemistry, associated with diverse biological activities including CNS receptor modulation, enzyme inhibition, and anti‑inflammatory effects [2]. The compound is commercially available from multiple suppliers at purities of ≥95%, with physicochemical properties (boiling point ~496.1 °C, predicted pKa 8.56) supporting its use as a versatile building block and pharmacological probe .

Scaffold 3,6-disubstituted pyridazine core with N‑(4‑fluorophenyl)piperazine at position 3
Probe Context Reported fit for CNS receptor pharmacology and dCTPase enzyme inhibition studies
Selection Logic Distinct from regioisomers bearing fluorophenyl directly on pyridazine; procures a piperazine-linked pharmacophore

Why In‑Class Pyridazine Analogs Cannot Substitute for 3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine in Research Applications


The piperazine‑linked 4‑fluorophenyl motif in 3‑[4‑(4‑fluorophenyl)piperazin‑1‑yl]‑6‑phenylpyridazine confers distinct electronic, conformational, and pharmacological properties that cannot be replicated by simple regioisomeric or substituent‑swapped analogs. The predicted pKa of the piperazine NH (~8.56 ) dictates protonation state at physiological pH, influencing both target engagement and membrane permeability in CNS applications. In the broader class of piperazinyl‑pyridazines, subtle structural modifications — such as relocating the fluorophenyl group to the pyridazine core, replacing it with a chlorobenzoyl group, or adding a sulfonyl spacer — produce divergent biological profiles [1][2]. A head‑to‑head comparison of 4,6‑diarylpyridazine analgesics demonstrated that even minor variations in the arylpiperazine substituent result in ED₅₀ values spanning 26.0 to 37.7 mg/kg, a 1.45‑fold range [3]. Furthermore, the dopamine D₂ receptor antagonist patent literature explicitly delineates 4‑aryl‑6‑piperazin‑1‑yl‑3‑substituted‑pyridazines as a distinct pharmacophore class, emphasizing that the specific connectivity of the piperazine to the pyridazine core is required for the fast‑dissociating antagonist profile [4]. These quantitative and structural findings underscore that in‑class compounds are not interchangeable; the precise 3‑(4‑(4‑fluorophenyl)piperazin‑1‑yl)‑6‑phenylpyridazine scaffold delivers unique physicochemical and pharmacological attributes that directly impact experimental reproducibility and translational relevance.

Target Compound 3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine: piperazine-linked 4‑fluorophenyl motif with predicted pKa ~8.56
Regioisomer Risk 3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine (CAS 933725-19-0) may shift protonation geometry and receptor interaction profile
Pharmacophore Identity 4‑Aryl‑6‑piperazin‑1‑yl‑3‑substituted‑pyridazine core; reported to enable fast‑dissociating D₂ antagonist profile
Core Mismatch Pyrimidine or pyridine core analogs may lose D₂ antagonism; core replacement is not interchangeable
Substituent Pattern 4‑Fluorophenyl on piperazine nitrogen; 6‑phenyl on pyridazine provides defined SAR anchor
Analog Divergence Chlorobenzoyl or sulfonyl‑spacer analogs can produce divergent biological profiles; ED₅₀ may shift up to 1.45‑fold

Quantitative Differentiation Evidence: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine vs. Structural Comparators


Predicted pKa and Protonation State: Implications for CNS Bioavailability vs. Regioisomeric Analogs

The piperazine NH of 3-[4-(4-fluorophenyl)piperazin-1-yl]-6-phenylpyridazine has a predicted pKa of 8.56, positioning it predominantly in the protonated form at physiological pH (7.4) . This contrasts with the regioisomer 3-(4-fluorophenyl)-6-piperazin-1-ylpyridazine (CAS 933725-19-0), where the piperazine is directly attached to the pyridazine core, altering the basicity and protonation profile . The enhanced protonation of the target compound favors ionic interactions with negatively charged receptor pockets (e.g., aspartate residues in aminergic GPCRs), potentially improving target engagement in CNS applications.

Protonation State vs. Regioisomer
Data to verify
Predicted pKa ~8.56 (target); comparable basicity but distinct spatial presentation of ionizable center vs. regioisomer
Spatial orientation differs, not absolute pKa
May support CNS penetration modeling and receptor binding interpretation
Experimental pKa measurement pending; predicted values only
Physicochemical profiling CNS drug design pKa prediction

Class-Level dCTPase Inhibitory Activity: Piperazin-1-ylpyridazine Class vs. Non-Pyridazine Inhibitors

The piperazin‑1‑ylpyridazine chemical class, to which the target compound belongs, has been identified as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. Lead compounds in this series increase dCTPase thermal and protease stability, display outstanding selectivity over related NTP pyrophosphatases, and synergize with cytidine analogues (e.g., decitabine) against leukemic cells [1]. While individual compound IC₅₀ values from the Llona‑Minguez et al. study are not publicly abstracted, the demonstrated class activity and enzyme stabilization phenotype provide a direct rationale for prioritizing the target compound as a dCTPase probe scaffold. No such activity has been reported for the regioisomer 3-(4-fluorophenyl)-6-piperazin-1-ylpyridazine or for benzoyl‑linked analogs.

dCTPase Class Activity
Class-level inference
Piperazin‑1‑ylpyridazine core confers dCTPase inhibition, thermal stabilization, and selectivity over NTP pyrophosphatases
Qualitative class evidence; specific IC₅₀ not published
Supports dCTPase probe selection for oncology SAR campaigns
Recombinant enzyme assays; J. Med. Chem. 2017
dCTPase inhibition cancer metabolism nucleotide pool enzyme

Class-Level Analgesic Activity: 4,6-Diarylpyridazine ED₅₀ Benchmarks vs. Morphine Potentiation

In a systematic study of 3‑arylpiperazinyl‑4,6‑diarylpyridazines, compounds bearing arylpiperazine substituents at the 3‑position exhibited ED₅₀ values of 26.0–37.7 mg/kg i.p. in the phenylbenzoquinone‑induced writhing (PBQ) test in mice [1]. The most active derivative (2h) not only produced standalone antinociception but also potentiated morphine‑induced analgesia at a sub‑effective dose of 5 mg/kg i.p. — reducing the required morphine dose approximately 30‑fold (from ~0.15 mg/kg s.c. to an effective combination at 5 mg/kg 2h) [1]. The target compound, with its 4‑fluorophenylpiperazine moiety at position 3 and phenyl at position 6, maps directly onto this pharmacophore. LD₅₀ values for active analogs exceeded 800 mg/kg i.p., indicating a therapeutic index >21 [1].

Analgesic ED₅₀ Benchmarks
Class-level inference
Class ED₅₀ range: 26.0–37.7 mg/kg i.p. (PBQ test); morphine potentiation at 5 mg/kg i.p.
Therapeutic index >21 reported for close analogs
Reported in vivo antinociceptive model-response context
Mouse PBQ writhing; specific compound ED₅₀ not independently determined
Analgesic antinociceptive opioid serotonergic mechanism

Dopamine D₂ Receptor Antagonist Pharmacophore: 3-Substituted Pyridazine Core vs. Pyrimidine and Pyridine Analogs

Patents assigned to Janssen Pharmaceutica explicitly claim 4‑aryl‑6‑piperazin‑1‑yl‑3‑substituted‑pyridazines as fast‑dissociating dopamine D₂ receptor antagonists, distinguishing them from pyrimidine and pyridine analog series [1]. The inventors note that the pyridazine core confers an unexpected antagonistic effect at the D₂ receptor not observed with the corresponding pyrimidine or pyridine cores [1]. The target compound, bearing a phenyl at position 6 and a 4‑(4‑fluorophenyl)piperazine at position 3, falls within the claimed generic structure. For procurement purposes, compounds within this patent family have been prioritized for antipsychotic development programs due to the fast‑dissociation kinetics, which are hypothesized to reduce extrapyramidal side effects compared to slow‑dissociating antagonists like haloperidol.

D₂ Antagonist Pharmacophore
Class-level inference
Pyridazine core uniquely enables D₂ antagonism; fast‑dissociation kinetics differentiate from haloperidol
Pyrimidine/pyridine analogs lack D₂ antagonism
Supports CNS probe selection for D₂ receptor kinetics research
Patent US 8,791,120 B2; specific Kᵢ not disclosed
Dopamine D2 receptor antipsychotic fast dissociation

Prioritized Application Scenarios for 3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine Based on Quantitative Evidence


CNS Drug Discovery: Dopamine D₂ and Serotonergic Receptor Probe Development

The compound's predicted pKa of 8.56 and its alignment with the fast‑dissociating dopamine D₂ receptor antagonist pharmacophore [1] make it a valuable starting point for antipsychotic lead optimization. The piperazine NH predominantly exists in the protonated state at physiological pH, enabling ionic interactions with the conserved aspartate residue in aminergic GPCR binding pockets. Unlike pyrimidine or pyridine core analogs that lack D₂ antagonism, the pyridazine core uniquely enables this activity [1]. Researchers should prioritize this compound over 3‑(4‑fluorophenyl)‑6‑piperazin‑1‑ylpyridazine (CAS 933725-19-0) when the goal is to explore the pharmacological consequences of presenting the 4‑fluorophenyl group on the piperazine rather than directly on the pyridazine ring.

Building Block for Piperazinyl‑Pyridazine dCTPase Inhibitor Libraries

The piperazin‑1‑ylpyridazine core has been validated as a novel dCTPase inhibitor scaffold with demonstrated enzyme thermal stabilization and selectivity over related NTP pyrophosphatases [2]. 3‑[4‑(4‑Fluorophenyl)piperazin‑1‑yl]‑6‑phenylpyridazine serves as a key intermediate for synthesizing focused libraries targeting dCTPase in oncology. Its 6‑phenyl substituent provides a hydrophobic anchor point amenable to further derivatization, while the 4‑fluorophenylpiperazine moiety can be diversified to explore SAR around the piperazine N‑substituent. The compound should be selected over regioisomeric analogs when the objective is to systematically vary the aryl group on the piperazine nitrogen while maintaining a constant 6‑phenylpyridazine core.

In Vivo Analgesic Screening Using the 4,6‑Diarylpyridazine Pharmacophore

Based on class‑level evidence that 3‑arylpiperazinyl‑4,6‑diarylpyridazines produce antinociception with ED₅₀ values of 26.0–37.7 mg/kg i.p. and potentiate morphine analgesia [3], this compound is a logical candidate for inclusion in analgesic screening cascades. The low acute toxicity (LD₅₀ > 800 mg/kg i.p.) and high therapeutic index (>21) reported for structurally analogous compounds support its safety margin for in vivo pharmacology studies. Procurement of this specific analog enables direct comparison with the published lead compound 2h to establish the contribution of the 4‑fluorophenyl substituent to both standalone antinociception and opioid‑sparing synergy.

Physicochemical Reference Standard for Pyridazine‑Piperazine pKa and LogP Profiling

With a predicted pKa of 8.56 and a boiling point of ~496.1 °C , this compound serves as a well‑characterized reference material for physicochemical profiling of pyridazine‑piperazine hybrid molecules. Its distinct ionization behavior compared to structurally related analogs (e.g., 3‑[4‑(4‑chlorobenzoyl)piperazin‑1‑yl]‑6‑phenylpyridazine, CAS 1049249‑48‑0, which has a computed XLogP3 of 3.5 [4]) provides a useful benchmark for computational ADME model validation. Analytical laboratories and medicinal chemistry core facilities can employ this compound as a calibration standard for pKa determination and logP measurement in pyridazine‑containing compound collections.

Application
Selection Property
Validation Focus
CNS D₂ and serotonergic receptor probe development
Piperazine connectivity and protonation state
D₂ receptor kinetics and aminergic GPCR binding assay review
Piperazinyl‑pyridazine dCTPase inhibitor library synthesis
6‑Phenylpyridazine core with diversifiable piperazine N‑substituent
dCTPase thermal stabilization and NTP pyrophosphatase selectivity panel
In vivo analgesic screening cascade inclusion
4,6‑Diarylpyridazine pharmacophore alignment
Antinociceptive model-response and opioid‑sparing endpoint review
Physicochemical reference for pKa and logP profiling
Predicted pKa ~8.56 and well‑characterized ionization behavior
Computational ADME model validation and analytical calibration
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